1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is fused with a piperidine ring and a carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), which is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of similar compounds, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
The efficacy of similar compounds has been tested in vivo, suggesting that they may be influenced by the biological environment .
Biochemical Analysis
Biochemical Properties
1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate growth and survival . The compound binds to the ATP-binding site of PKB, thereby preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts cell proliferation and survival pathways, making it a potential candidate for cancer therapy.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by inhibiting PKB activity, leading to the activation of pro-apoptotic factors and suppression of anti-apoptotic factors . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and pathways, resulting in reduced cell proliferation and increased cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K-PKB-mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis . Furthermore, the compound modulates gene expression by affecting transcription factors and other regulatory proteins involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on PKB activity and continues to induce apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity and reduces tumor growth without causing significant toxicity . At higher doses, the compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . Additionally, the compound affects metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and lipophilicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling proteins . It may also be transported to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzofuro[3,2-d]pyrimidine intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities, including enzyme inhibition and anticancer properties.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also share structural similarities and have been investigated for their potential therapeutic effects.
Uniqueness
1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-19-14-12-4-2-3-5-13(12)23-15(14)17(20-10)21-8-6-11(7-9-21)16(18)22/h2-5,11H,6-9H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZXJRMHFHLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCC(CC3)C(=O)N)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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